REACTION_CXSMILES
|
[OH:1][C:2]1[CH:21]=[CH:20][CH:19]=[CH:18][C:3]=1[C:4]([N:6]([CH2:8][CH2:9][NH:10]C(=O)OC(C)(C)C)[CH3:7])=[O:5].FC(F)(F)C(O)=O>C(Cl)Cl>[NH2:10][CH2:9][CH2:8][N:6]([CH3:7])[C:4](=[O:5])[C:3]1[CH:18]=[CH:19][CH:20]=[CH:21][C:2]=1[OH:1]
|
Name
|
tert-butyl 2-(2-hydroxy-N-methylbenzamido)ethylcarbamate
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)N(C)CCNC(OC(C)(C)C)=O)C=CC=C1
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred (0° C., 16 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure and neutralized with saturated NH3 in CH3OH
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCN(C(C1=C(C=CC=C1)O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 378.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |